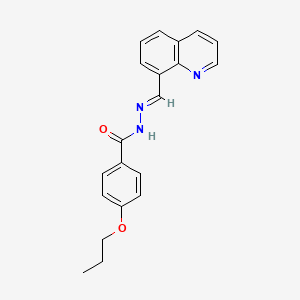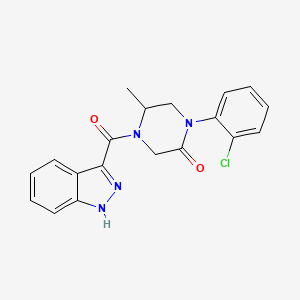![molecular formula C18H12N2O5S B5511335 3-({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one](/img/structure/B5511335.png)
3-({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves condensation reactions between appropriately substituted 5-substituted-1,3,4-oxadiazolyl-2-thione derivatives and 3-(2-bromoacetyl)-2H-chromen-2-one under specific conditions. This process yields a novel series of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones, which includes the compound of interest (Ingale et al., 2010).
Molecular Structure Analysis
The molecular structure of these compounds, including 3-({[5-(2-Methyl-3-Furyl)-1,3,4-Oxadiazol-2-yl]thio}acetyl)-2H-Chromen-2-One, has been established through various analytical techniques such as UV, IR, 1H and 13C-NMR spectroscopy. These techniques help in elucidating the positions of protons and carbons in the molecule, providing a detailed understanding of its structure (Hamdi et al., 2011).
Chemical Reactions and Properties
These compounds, including the one , have been found to undergo various chemical reactions, contributing to their diverse biological activities. They have shown significant activities in various biological assays, hinting at their potential pharmacological applications. Their reactivity and interaction with other chemical entities are crucial for understanding their mechanism of action (Bhat et al., 2008).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
One of the prominent applications of this compound is in the development of new antimicrobial agents. Research has shown that derivatives bearing the 1,3,4-oxadiazole moiety exhibit moderate to high antimicrobial activity against a range of microbial strains. For example, a study by El‐Sayed et al. (2011) synthesized new C-furyl glycosides bearing substituted 1,3,4-oxadiazoles and demonstrated their antimicrobial effectiveness (El‐Sayed, Abbas, Mohamed, & Abdel-Rahman, 2011). Similarly, compounds synthesized from 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones have been screened for antimicrobial activity, showing significant potential as antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).
Anti-inflammatory and Analgesic Activities
Another critical area of application is in the development of anti-inflammatory and analgesic agents. Ingale et al. (2010) synthesized a novel series of this compound and evaluated them for in vivo acute anti-inflammatory and analgesic activities. The study found that several derivatives exhibited significant anti-inflammatory and analgesic activities, with a lower degree of ulcerogenic potential compared to standard NSAIDs (Ingale, Maddi, Palkar, Ronad, MamleDesai, Vishwanathswamy, & Satyanarayana, 2010).
Antituberculosis Activity
The compound's derivatives have also been investigated for their antituberculosis potential. A study by Mir, Siddiqui, & Comrie (1991) synthesized related compounds and tested them against Mycobacterium tuberculosis, showing promising results in combating tuberculosis (Mir, Siddiqui, & Comrie, 1991).
Anticancer and Cytotoxic Activities
Research into the anticancer properties of derivatives of this compound has also been conducted. For instance, Gomha & Khalil (2012) employed ultrasound irradiation for the rapid synthesis of thiazole derivatives bearing a coumarin nucleus, which demonstrated potent cytotoxic activity against human keratinocytes (Gomha & Khalil, 2012).
Propiedades
IUPAC Name |
3-[2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5S/c1-10-12(6-7-23-10)16-19-20-18(25-16)26-9-14(21)13-8-11-4-2-3-5-15(11)24-17(13)22/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPLRRBUVZFLSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5511258.png)
![propyl 8-benzyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5511260.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5511286.png)
![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-methylpyridazine](/img/structure/B5511296.png)
![N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511303.png)
![2-amino-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5511304.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5511313.png)
![2-(3-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}phenyl)-4-methylphthalazin-1(2H)-one](/img/structure/B5511320.png)


![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5511349.png)
![1-cyclopentyl-N-methyl-5-oxo-N-[2-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B5511352.png)
![2-({4-[(3,4-dimethoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol](/img/structure/B5511359.png)